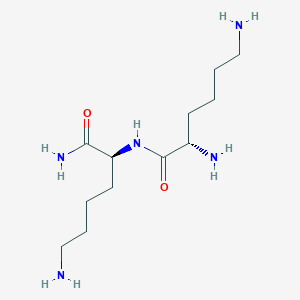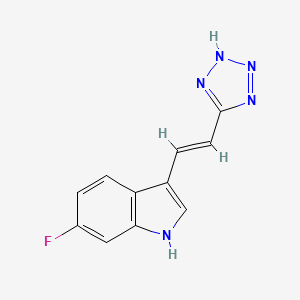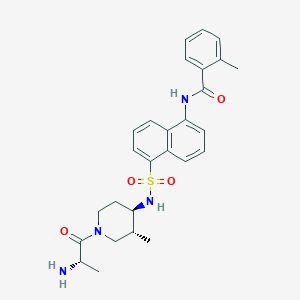
Lubabegron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lubabegron, also known as LY488756, is a β3-adrenoreceptor agonist (veterinary use).
Applications De Recherche Scientifique
1. Lubabegron in Cattle Production Lubabegron, a beta-adrenergic modulator, has been developed for use in cattle. It displays antagonistic behavior at the β1- and β2-adrenergic receptors (ARs) but agonistic behavior at the β3-AR. Its unique structural and functional features make it effective for reducing ammonia emissions per unit of live or carcass weight in cattle. It is approved for this purpose and is beneficial due to its resistance to desensitization, offering a sustainable option in cattle production (Dilger et al., 2021).
2. Impact on Ammonia Gas Emissions in Beef Cattle Studies have shown that various doses of lubabegron can effectively reduce ammonia gas emissions in beef cattle. This reduction is significant and is coupled with improvements in live weight, carcass weight, and associated ratios. This suggests that lubabegron not only aids in environmental conservation but also enhances growth performance and carcass characteristics in cattle (Kube et al., 2021).
3. Interaction with Adrenergic Receptors in Bovine Adipocytes Research into lubabegron fumarate has demonstrated its role as an antagonist to β-adrenergic receptors in primary bovine subcutaneous and intramuscular adipocytes. This interaction suggests a broader impact of lubabegron on cattle physiology, particularly in relation to adipocyte response and metabolism (Hwang et al., 2022).
4. Lubabegron in Environmental Stewardship Lubabegron has been recognized as a novel tool in environmental stewardship for its role in reducing emissions of ammonia gas per kilogram of live weight and carcass weight in cattle. This has significant implications for sustainable food animal production and aligns with the need for technologies that support environmental conservation (Teeter et al., 2021).
Propriétés
Numéro CAS |
391920-32-4 |
|---|---|
Nom du produit |
Lubabegron |
Formule moléculaire |
C29H29N3O3S |
Poids moléculaire |
499.629 |
Nom IUPAC |
(S)-2-(4-(2-((2-hydroxy-3-(2-(thiophen-2-yl)phenoxy)propyl)amino)-2-methylpropyl)phenoxy)nicotinonitrile |
InChI |
InChI=1S/C29H29N3O3S/c1-29(2,17-21-11-13-24(14-12-21)35-28-22(18-30)7-5-15-31-28)32-19-23(33)20-34-26-9-4-3-8-25(26)27-10-6-16-36-27/h3-16,23,32-33H,17,19-20H2,1-2H3/t23-/m0/s1 |
Clé InChI |
WIKLBKJBYSBYLL-QHCPKHFHSA-N |
SMILES |
N#CC1=CC=CN=C1OC2=CC=C(CC(C)(NC[C@H](O)COC3=CC=CC=C3C4=CC=CS4)C)C=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
LY488756; LY-488756; LY 488756; Lubabegron |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




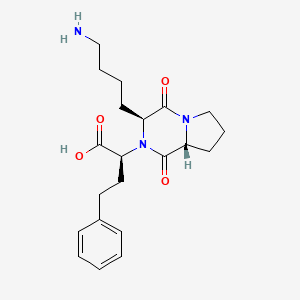
![(S)-2-(Dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B608598.png)
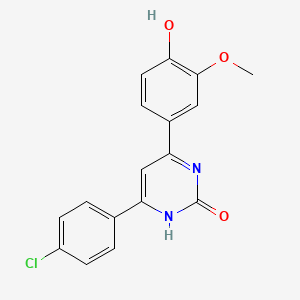
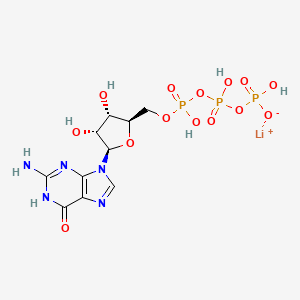
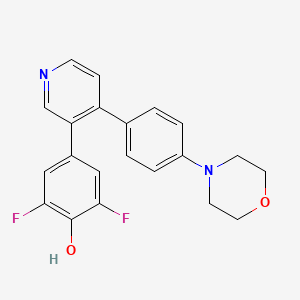
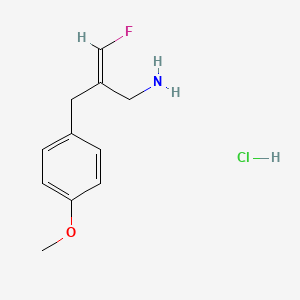

![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)

